molecular formula C11H20ClNO B15060929 (4-Aminoadamantan-1-yl)methanol hydrochloride

(4-Aminoadamantan-1-yl)methanol hydrochloride

Cat. No.: B15060929
M. Wt: 217.73 g/mol
InChI Key: XFVLJAVHTQLNGU-UHFFFAOYSA-N
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Description

(4-Aminoadamantan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H20ClNO It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminoadamantan-1-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-hydroxy-2-adamantanone as the starting material.

    Oximation: The starting material undergoes oximation using hydroxylamine hydrochloride.

    Hydrogenation Reduction: The oxime is then subjected to hydrogenation reduction using Raney nickel to obtain 4-amino-1-adamantanol.

    Acidification and Salt Formation: The resulting compound is acidified and converted into its hydrochloride salt form.

    Recrystallization: Finally, the product is purified through recrystallization using methanol.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Aminoadamantan-1-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4-Aminoadamantan-1-yl)methanol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in developing antiviral and neuroprotective agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials.

    Biology: It is used in research to study its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of (4-Aminoadamantan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or protect neurons by modulating neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminoadamantan-1-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other adamantane derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

(4-amino-1-adamantyl)methanol;hydrochloride

InChI

InChI=1S/C11H19NO.ClH/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13;/h7-10,13H,1-6,12H2;1H

InChI Key

XFVLJAVHTQLNGU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)CO.Cl

Origin of Product

United States

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